3-beta-Hydroxy-olean-12-en-28-oic acid propionate is a derivative of oleanolic acid, a naturally occurring triterpenoid found in various plants, notably in olive fruits (Olea europaea) and other medicinal herbs. This compound is recognized for its potential therapeutic properties and has been the subject of various scientific studies due to its biological activities, including anti-inflammatory, antiviral, and anticancer effects .
The primary source of 3-beta-Hydroxy-olean-12-en-28-oic acid propionate is oleanolic acid, which can be extracted from plant materials. The extraction process typically involves solvent extraction techniques followed by purification methods such as chromatography. Oleanolic acid is abundant in several plants, making it a viable starting material for synthesizing its derivatives .
3-beta-Hydroxy-olean-12-en-28-oic acid propionate belongs to the class of triterpenoids, specifically oleanane-type triterpenoids. Triterpenoids are characterized by their complex structure derived from the cyclization of squalene and are known for their diverse biological activities. This compound is classified under natural products with potential pharmaceutical applications .
The synthesis of 3-beta-Hydroxy-olean-12-en-28-oic acid propionate can be achieved through the esterification of oleanolic acid with propionic anhydride. This reaction typically requires specific conditions such as controlled temperature and the presence of catalysts to facilitate the formation of the ester bond .
The industrial production often begins with the extraction of oleanolic acid from natural sources, followed by chemical modification to introduce the propionate group through esterification processes .
The molecular formula for 3-beta-Hydroxy-olean-12-en-28-oic acid propionate is C_30H_48O_3, indicating it contains 30 carbon atoms, 48 hydrogen atoms, and 3 oxygen atoms. The compound features a triterpenoid backbone with a hydroxyl group at the 3-beta position and a propionate ester at the 28 position.
The structural representation includes multiple rings characteristic of triterpenoids and functional groups that contribute to its biological activity .
3-beta-Hydroxy-olean-12-en-28-oic acid propionate can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
These reactions provide pathways for further derivatization and exploration of biological activities .
The mechanism of action for 3-beta-Hydroxy-olean-12-en-28-oic acid propionate involves its interaction with various molecular targets within cells. It is known to modulate signaling pathways related to:
Research indicates that this compound may interact with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathways, which play a crucial role in immune response and inflammation .
These properties are critical for determining the appropriate handling and application methods in research and industrial settings .
3-beta-Hydroxy-olean-12-en-28-oic acid propionate has numerous scientific applications:
Research continues to explore its applications in drug formulation and therapeutic interventions, highlighting its significance in both academic and industrial contexts .
3-beta-Hydroxy-olean-12-en-28-oic acid propionate is a semisynthetic triterpenoid derivative characterized by a pentacyclic oleanane skeleton. Its molecular formula is C33H52O4, with a molecular weight of 512.78 g/mol [10]. The structure features:
Table 1: Atomic-Level Structural Features
| Structural Element | Description |
|---|---|
| Backbone | Oleanane-type pentacyclic triterpenoid (rings A-E) |
| Double Bond | Δ12 (between C12-C13) |
| Esterification Sites | C3β-hydroxyl (propionyloxy group), C28-carboxyl (propionate ester) |
| Stereocenters | 8 defined chiral centers |
| Molecular Formula | C33H52O4 |
| Molecular Weight | 512.78 g/mol |
The IUPAC name for this compound is (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-propanoyloxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid [3] [10]. Key synonyms include:
Table 2: Standardized Nomenclature and Identifiers
| Nomenclature System | Identifier |
|---|---|
| IUPAC Name | (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-propanoyloxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
| CAS Number | 107304-64-3 |
| Common Synonyms | (3β)-3-(Propionyloxy)olean-12-en-28-oic acid; 3β-Hydroxyoleanolic acid propionate; CHEMBL3126476 |
| SMILES | CCC(=O)O[C@@H]1CC[C@]2(C)C@HCC[C@]1(C)[C@]3(C)CC[C@]4(C(=O)O)CCC(C)(C)C[C@H]4C3=CC[C@@H]12 |
| InChIKey | PEZKOSAVNDGSEH-FBXMHRQLSA-N |
This propionate derivative shares its core oleanane skeleton with naturally occurring triterpenoids but exhibits distinct properties due to esterification:
Natural Source: Abundant in Olea europaea (olive), with concentrations up to 27.16 mg/g in leaves [6] [9].
3-beta-Hydroxy-olean-12-en-28-oic Acid Butyrate:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4
CAS No.: